Home > Products > Screening Compounds P8006 > 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide
2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide -

2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-4678461
CAS Number:
Molecular Formula: C23H17N3O3S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide Derivatives []

Relevance: These compounds share a core 1,3-thiazole ring structure with 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide. The variations within this group primarily involve different substituents on the benzamide moiety attached to the thiazole ring. This structural similarity suggests potential for shared biological activity profiles and provides insights into structure-activity relationships.

2. Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787) []

Compound Description: SR 121787 is an antiaggregating agent that is metabolized in vivo to SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. It exhibits potent antithrombotic properties and has been investigated for its potential in preventing and treating thrombosis. []

Relevance: While structurally distinct from 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, SR 121787 highlights the versatility of 1,3-thiazole derivatives in medicinal chemistry. Despite the lack of close structural similarity, the presence of the thiazole ring in both compounds suggests a potential for shared pharmacophoric features, especially considering the significant biological activity observed for both.

3. Nitazoxanide, Tizoxanide, and 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) []

Compound Description: Nitazoxanide and its active metabolite tizoxanide are broad-spectrum antiparasitic compounds classified as thiazolides. These, along with the analog NTB, have demonstrated efficacy against various parasites, including Trypanosoma cruzi and Leishmania mexicana. []

Relevance: These compounds highlight the 1,3-thiazole scaffold's potential for antiparasitic activity, a property potentially shared with 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide. Although their structures differ significantly from the target compound, the shared thiazole ring suggests potential commonalities in their mechanism of action or target binding. This connection underlines the importance of exploring a diverse range of thiazole derivatives for potential therapeutic applications.

4. N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide Mesylate Monohydrate [, , , ]

Compound Description: This compound and its methanesulfonate monohydrate salt are highlighted for their improved synthesis, long-term stability, and release kinetics. They are studied for potential applications in pharmaceutical formulations, particularly for treating herpesvirus-induced diseases. [, , , ]

Relevance: Though structurally distinct from 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, this compound emphasizes the 1,3-thiazole moiety's significance in medicinal chemistry. Despite the structural differences, the shared thiazole ring suggests these seemingly disparate compounds might exhibit unforeseen pharmacological commonalities. This connection reinforces the need for a broad exploration of thiazole-based structures in drug discovery efforts.

5. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) []

Compound Description: MTEP, specifically its hydrochloride salt, is a selective antagonist of the metabotropic glutamate receptor type 5 (mGlu5). It is orally active and has been investigated for its potential to alleviate L-DOPA-induced dyskinesia (LID) in Parkinson's disease. []

Relevance: While MTEP's structure differs significantly from 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, both compounds incorporate a 1,3-thiazole ring. This shared feature emphasizes the broad utility of the thiazole scaffold in medicinal chemistry and hints at potential, albeit currently unexplored, shared pharmacophoric elements. This reinforces the importance of studying a diverse array of thiazole derivatives to uncover potentially valuable therapeutic applications.

6. N-[4-[6-(Isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide []

Compound Description: This compound was developed as a potential positron emission tomography (PET) imaging agent for the metabotropic glutamate 1 (mGlu1) receptor in the brain. It exhibits high binding affinity for mGlu1 and demonstrates favorable pharmacokinetic properties in animal studies. []

Relevance: Although structurally distinct from 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, this compound underscores the significance of the 1,3-thiazole unit in medicinal chemistry, specifically for targeting the central nervous system. While not directly analogous, the shared presence of the thiazole ring within these compounds suggests the potential for unforeseen pharmacological connections, further highlighting the need for a wide-ranging investigation of thiazole derivatives for therapeutic applications.

7. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System []

Compound Description: A series of these hybrid heterocyclic compounds, featuring both thiazole and oxadiazole rings, were synthesized and evaluated for their antibacterial potential. These compounds exhibited significant antibacterial activities. []

Relevance: This compound series highlights the potential of incorporating a thiazole ring, also present in 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, into larger hybrid structures for enhancing antibacterial activity. The presence of the thiazole ring in both suggests that this structural motif might be a key contributor to their antibacterial properties.

8. Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives []

Compound Description: These coumarin-thiadiazole hybrid compounds were synthesized and evaluated for their in vitro antitubercular activity against the H37Rv strain of M. Tuberculosis. Notably, compounds with electron-withdrawing substituents on the aromatic side-chain exhibited promising activity. []

Relevance: Although structurally different from 2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, these compounds emphasize the potential of incorporating a thiadiazole ring, a bioisostere of the thiazole ring, into larger hybrid structures for enhancing biological activity. This structural similarity suggests that the thiazole ring in the target compound could also be a scaffold for developing novel antitubercular agents.

Properties

Product Name

2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide

IUPAC Name

2-methyl-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C23H17N3O3S/c1-15-7-5-6-10-19(15)22(27)25-23-24-20(16-8-3-2-4-9-16)21(30-23)17-11-13-18(14-12-17)26(28)29/h2-14H,1H3,(H,24,25,27)

InChI Key

RKQCJZYSSUOMAG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.